2,4-Dichloro-6,7-dimethylpteridine
Overview
Description
2,4-Dichloro-6,7-dimethylpteridine is a chemical compound . It is a type of pteridine , a class of heterocyclic compounds. The CAS number for this compound is 500692-39-7 .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-dimethylpteridine or similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6,7-dimethylpteridine consists of a pteridine core, which is a bicyclic ring system made up of pyrimidine and pyrazine rings .Scientific Research Applications
Fluorescent Ligand in RNA Studies
2,4-Dichloro-6,7-dimethylpteridine has been explored for its potential as a fluorescent ligand. A derivative, 2,4-diamino-6,7-dimethylpteridine, has shown strong and selective binding to an orphan cytosine in RNA duplexes. This finding highlights its potential application in RNA research and binding studies (Sato et al., 2013).
Chemical Synthesis and Catalysis
Research has demonstrated the regioselective addition of Mesitol to a 2,4-dichloro-6,7-dimethylpyridine derivative, illustrating the compound's potential use in chemical synthesis and catalysis. This work highlights the controlled chemical reactions that can be achieved with 2,4-dichloro-6,7-dimethylpteridine derivatives (Ruggeri et al., 2008).
Development of Cyclopnictazane Chemistry
In the synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes, 2,4-dichloro-6,7-dimethylpteridine derivatives have been used. This has implications for the broader field of cyclopnictazane chemistry, demonstrating the versatility and potential applications of these compounds in chemical synthesis (Burford et al., 2005).
Ion Mobility Spectrometry
2,4-Dichloro-6,7-dimethylpteridine and its derivatives have been studied for their potential application in ion mobility spectrometry. This research provides insights into the use of such compounds as chemical standards in this field, indicating their role in enhancing the precision and comparability of mobility spectra (Eiceman et al., 2003).
Novel Tandem Cyclization Reactions
A study on the novel tandem cyclization of condensed 2,3-dialkynylpyrazines involving 2,4-dichloro-6,7-dimethylpteridine derivatives has revealed significant potential for these compounds in advanced organic synthesis and chemical transformations (Gulevskaya et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-6,7-dimethylpteridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDGZCTLXDUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.